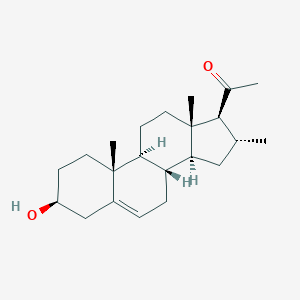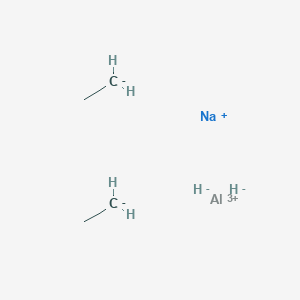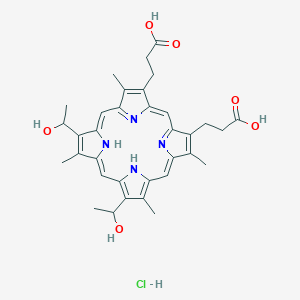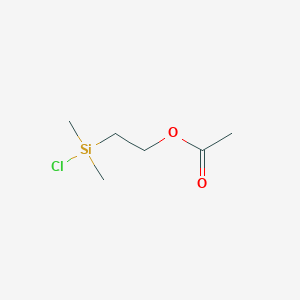![molecular formula C18H21NO3 B095872 (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol CAS No. 16206-70-5](/img/structure/B95872.png)
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Codeine: is a stereoisomer of codeine, a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. Codeine is widely used in medicine as an analgesic, antitussive, and antidiarrheal agent. Trans-Codeine, like its counterpart, exerts its effects by acting on the central nervous system, particularly targeting opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-Codeine can be synthesized through various methods, including the O-demethylation of codeine. This process involves the use of reagents such as pyridine and hydrochloric acid under controlled conditions to achieve the desired stereoisomer .
Industrial Production Methods: Industrial production of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol typically involves the extraction of codeine from opium poppy followed by chemical modification to obtain the trans isomer. This process is optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trans-Codeine undergoes several types of chemical reactions, including:
Oxidation: Trans-Codeine can be oxidized to form codeinone using reagents like potassium permanganate.
Reduction: Reduction of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol can yield dihydrocodeine using hydrogen gas and a palladium catalyst.
Substitution: Trans-Codeine can undergo substitution reactions, such as N-demethylation, to form norcodeine
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Pyridine and hydrochloric acid for N-demethylation
Major Products:
Oxidation: Codeinone.
Reduction: Dihydrocodeine.
Substitution: Norcodeine
Scientific Research Applications
Trans-Codeine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various opioid derivatives.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceutical formulations .
Mechanism of Action
Trans-Codeine exerts its effects primarily through the agonism of opioid receptors, particularly the mu-opioid receptors. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation. The conversion of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol to morphine by the enzyme CYP2D6 also contributes to its analgesic effects .
Comparison with Similar Compounds
Codeine: A naturally occurring alkaloid with similar analgesic properties.
Morphine: A more potent opioid analgesic derived from codeine.
Tramadol: A synthetic opioid with a similar mechanism of action but different pharmacokinetics
Uniqueness: Trans-Codeine is unique in its stereochemistry, which can influence its pharmacological properties and interactions with opioid receptors. This distinct stereochemistry can result in variations in potency, efficacy, and side effect profiles compared to other similar compounds .
Properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12-,13+,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-DTKOIPMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














